molecular formula C21H22N2O2 B149103 Aniline;2-methylaniline;terephthalaldehyde CAS No. 129217-90-9

Aniline;2-methylaniline;terephthalaldehyde

Cat. No.: B149103
CAS No.: 129217-90-9
M. Wt: 334.4 g/mol
InChI Key: JHHFPHHMBYMTCR-UHFFFAOYSA-N
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Description

Aniline;2-methylaniline;terephthalaldehyde is a complex polymeric compound It is synthesized through the polymerization of 1,4-benzenedicarboxaldehyde with benzenamine and 2-methylbenzenamine, followed by maleation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated involves several steps:

    Polymerization: The initial step involves the polymerization of 1,4-benzenedicarboxaldehyde with benzenamine and 2-methylbenzenamine. This reaction typically occurs under controlled conditions, such as specific temperatures and catalysts, to ensure the formation of the desired polymer.

    Maleation: The resulting polymer is then subjected to maleation, where maleic anhydride is introduced

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Polymerization: Large-scale reactors are used to carry out the polymerization process, ensuring consistent quality and yield.

    Continuous Maleation: The maleation step is performed continuously to maintain efficiency and productivity.

Chemical Reactions Analysis

Types of Reactions

Aniline;2-methylaniline;terephthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the polymer, altering its properties.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted variants with different functional groups.

Scientific Research Applications

Aniline;2-methylaniline;terephthalaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.

    Biology: The compound’s unique properties make it suitable for use in biological assays and experiments.

    Medicine: Research is ongoing to explore its potential in drug delivery systems and medical devices.

    Industry: The compound is utilized in the production of coatings, adhesives, and other industrial materials.

Mechanism of Action

The mechanism by which 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, influencing their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine: This compound is similar but lacks the maleated modification.

    1,4-Benzenedicarboxaldehyde, polymer with benzenamine: Another related compound, differing in the absence of 2-methylbenzenamine.

Uniqueness

Aniline;2-methylaniline;terephthalaldehyde stands out due to its maleated modification, which enhances its chemical properties and broadens its range of applications.

This detailed article provides a comprehensive overview of 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

129217-90-9

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

aniline;2-methylaniline;terephthalaldehyde

InChI

InChI=1S/C8H6O2.C7H9N.C6H7N/c9-5-7-1-2-8(6-10)4-3-7;1-6-4-2-3-5-7(6)8;7-6-4-2-1-3-5-6/h1-6H;2-5H,8H2,1H3;1-5H,7H2

InChI Key

JHHFPHHMBYMTCR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O

Canonical SMILES

CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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